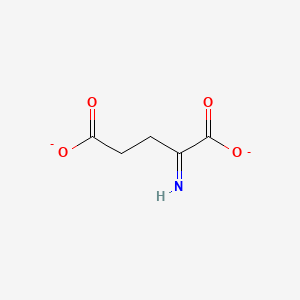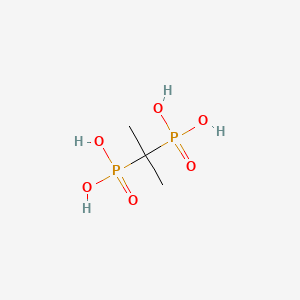
Iminoglutarate
Descripción general
Descripción
Iminoglutarate is an intermediate compound formed during the enzymatic conversion of alpha-ketoglutarate to glutamate. This compound plays a crucial role in the glutamate dehydrogenase reaction, which is essential for amino acid metabolism and ammonia detoxification in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iminoglutarate can be synthesized through the reaction of alpha-ketoglutarate with ammonia. Two primary mechanisms have been proposed for its formation:
Nucleophilic Attack: Ammonia attacks a covalently bound Schiff base in the enzyme-NADPH-alpha-ketoglutarate complex.
Direct Reaction: Ammonia reacts with the carbonyl group of alpha-ketoglutarate in the ternary complex.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the enzymatic synthesis involving glutamate dehydrogenase is a key pathway. This method leverages the enzyme’s ability to catalyze the reductive amination of alpha-ketoglutarate, forming this compound as an intermediate .
Análisis De Reacciones Químicas
Types of Reactions: Iminoglutarate undergoes several types of chemical reactions, including:
Reductive Amination: Conversion to glutamate in the presence of glutamate dehydrogenase and NADPH.
Hydrolysis: Breakdown into alpha-ketoglutarate and ammonia.
Common Reagents and Conditions:
Reductive Amination: Requires NADPH and glutamate dehydrogenase.
Hydrolysis: Typically occurs under aqueous conditions.
Major Products:
Glutamate: Formed through reductive amination.
Alpha-Ketoglutarate and Ammonia: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Iminoglutarate has several applications in scientific research:
Biochemistry: Studied as an intermediate in amino acid metabolism and ammonia detoxification.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Used in the production of amino acids and other nitrogen-containing compounds
Mecanismo De Acción
The mechanism of action of iminoglutarate involves its role as an intermediate in the glutamate dehydrogenase reaction. This enzyme catalyzes the reductive amination of alpha-ketoglutarate to form glutamate, with this compound serving as a key intermediate. The reaction proceeds through the following steps:
- Formation of a Schiff base between alpha-ketoglutarate and the enzyme.
- Nucleophilic attack by ammonia, forming this compound.
- Reduction of this compound to glutamate by NADPH .
Comparación Con Compuestos Similares
Alpha-Ketoglutarate: A precursor in the synthesis of iminoglutarate.
Glutamate: The final product formed from this compound.
Glutamine: Another amino acid involved in nitrogen metabolism.
Uniqueness: this compound is unique due to its role as an intermediate in the enzymatic conversion of alpha-ketoglutarate to glutamate. This intermediate is crucial for the efficient functioning of the glutamate dehydrogenase reaction, which is essential for amino acid metabolism and ammonia detoxification .
Propiedades
IUPAC Name |
2-iminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLXPOZNAJCJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=N)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946463 | |
| Record name | 2-Iminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23648-80-8 | |
| Record name | Iminoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iminopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)



![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)


